molecular formula C18H18N4O3S B2584522 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 941990-86-9

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2584522
CAS RN: 941990-86-9
M. Wt: 370.43
InChI Key: MDKYCHXILXKWGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . The compound was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, such as those incorporating Schiff base units, has demonstrated significant potential for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in PDT. Their effectiveness as Type II photosensitizers suggests a promising avenue for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that new benzenesulfonamide nucleus hybrids, when conjugated with various substituted hetero-bicyclic ring systems, exhibit potent antibacterial and antifungal activities. This suggests that further development and structural optimization of these compounds could lead to more potent and safer antimicrobial agents (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Antitumor Activities

Compounds featuring the benzenesulfonamide moiety have also been synthesized and evaluated for their antitumor properties. Novel pyrazolopyrimidines bearing benzenesulfonamide groups have demonstrated potent cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). These findings indicate that specific benzenesulfonamide derivatives could serve as effective agents in cancer therapy (Hassan et al., 2017).

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-19-17(12-18(20-13)25-2)21-14-8-10-15(11-9-14)22-26(23,24)16-6-4-3-5-7-16/h3-12,22H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYCHXILXKWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

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